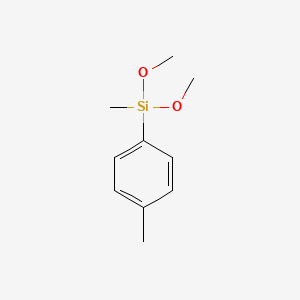

p-Tolylmethyldimethoxysilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of p-Tolylmethyldimethoxysilane can be achieved through methods such as the Wurtz reaction, which involves the reaction of methyltriethoxysilane, sodium, and chlorotoluenes under specific conditions. Cheng Dahai et al. (2013) explored the synthesis of o-, m-, and p-tolylmethyldiethoxysilane, providing insights into the optimal conditions for achieving high yields of these compounds. Their study emphasized the significant impact of reaction temperature on the yield, while the feeding time and the molar ratio between the feedstocks showed less influence (Cheng, 2013).

Wissenschaftliche Forschungsanwendungen

Biomedical Industry and Biomechanics : Polydimethylsiloxane (PDMS), a related compound, is widely used in the biomedical industry due to its biocompatibility and biomechanical behavior similar to biological tissues. It finds applications in studying aneurysmal behavior and devices like micro pumps, optical systems, and microfluidic circuits (Victor et al., 2019).

Drug Development and Pharmacokinetics : Physiologically-based pharmacokinetic (PBPK) modeling, an important aspect of drug development, has seen significant advances in predicting pharmacokinetic parameters from human in vitro data. This process is crucial for understanding how drugs interact with the body and for developing effective medications (Rowland et al., 2011).

Cancer Treatment and Drug Resistance : Research has focused on P-glycoprotein (P-gp) modulation to improve pharmacokinetics and overcome drug resistance in cancer treatments. Modulating this efflux transporter enhances drug permeability and addresses issues related to drug resistance in cancer therapy (Bansal et al., 2009).

Nanotechnology in Medicine : The co-polymer poly(lactic-co-glycolic acid) (PLGA) nanotechnology, which includes PDMS, has been approved for various medical applications like drug delivery, diagnostics, cardiovascular disease, cancer, vaccines, and tissue engineering (Lü et al., 2009).

Bio-sensing and Medical Applications : Amino group-functionalized porous silicon, prepared using related organosilanes like APTES, shows promise in bio-sensing and medical applications. This method is used to create amino-terminated organic layers on silicon wafers and porous silicon layers (Majoul et al., 2015).

Biofilm Formation in Medical and Water Industry : Studies on the modifications of polyethylene, a common material in medicine and water industry, reveal that chemical treatments like organosilanes can influence bacterial cell attachment and biofilm formation, thereby affecting the antiadhesive and antibacterial characteristics of materials (Kręgiel & Niedzielska, 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dimethoxy-methyl-(4-methylphenyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-9-5-7-10(8-6-9)13(4,11-2)12-3/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRHXYMVUBPPTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273816 |

Source

|

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Tolylmethyldimethoxysilane | |

CAS RN |

51501-88-3 |

Source

|

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51501-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Cyclopentadiene-1-carboxaldehyde, 5-[(dimethylamino)methylene]- (7CI,8CI,9CI)](/img/no-structure.png)

![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)

![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)